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Compound of Interest

Compound Name: Iridium trichloride

Cat. No.: B157924

Introduction

Iridium trichloride (IrCl3) and its derivatives, particularly half-sandwich complexes like
[Cp*IrCl2]z, are highly effective precursors for catalysts in transfer hydrogenation reactions. This
method offers a valuable alternative to traditional hydrogenation using molecular hydrogen,
employing readily available hydrogen donors such as isopropanol, formic acid, and even
sustainable sources like glucose. These iridium-based catalysts demonstrate remarkable
activity and selectivity in the reduction of a wide range of functional groups, including ketones,
aldehydes, imines, and N-heteroarenes, providing access to valuable chiral alcohols and
amines, which are crucial intermediates in the pharmaceutical and fine chemical industries.

The versatility of iridium catalysts stems from the ability to tune their steric and electronic
properties through the coordination of various ligands. This allows for the development of highly
efficient and, in many cases, asymmetric catalytic systems. The reactions are often performed
under mild conditions and can exhibit high turnover numbers (TON) and turnover frequencies
(TOF), making them attractive for industrial applications.

Mechanism of Action

The mechanism of iridium-catalyzed transfer hydrogenation is often debated and can vary
depending on the specific catalyst system and substrate. However, a common feature is the
formation of an iridium-hydride species, which is the active hydrogenating agent. Two
predominant mechanistic pathways are often considered:
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o Outer-Sphere Mechanism: In this pathway, the substrate is not directly coordinated to the
iridium center. Instead, the hydride is transferred from the iridium-hydride complex to the
substrate in the turnover-determining step. This is often facilitated by a bifunctional
mechanism where a ligand on the iridium complex (e.g., an N-H group) protonates the
carbonyl oxygen or imine nitrogen, enhancing the electrophilicity of the carbon atom for
hydride attack.[1][2][3]

 Inner-Sphere Mechanism: This mechanism involves the coordination of the substrate to the
iridium center prior to the hydride transfer. The hydride, already attached to the iridium, then
migrates to the coordinated substrate.

Recent studies, particularly for sterically hindered substrates, often favor an outer-sphere or a
cooperative mechanism involving the catalyst, a base, and the hydrogen donor.[2][3] For
instance, in the hydrogenation of ketones, an iridium(lll) complex containing an N-heterocyclic
carbene with a primary amine donor can operate via an alcohol-assisted outer-sphere
bifunctional mechanism.[1] Similarly, the hydrogenation of bulky N-aryl imines is proposed to
proceed through a proton-first, outer-sphere mechanism.[2]

Below is a generalized representation of a catalytic cycle for the transfer hydrogenation of a
ketone with isopropanol, proceeding through an outer-sphere bifunctional mechanism.
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Figure 1: Generalized catalytic cycle for iridium-catalyzed transfer hydrogenation.

Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of
Aromatic Ketones using a [Cp*IrClz]2-derived Catalyst

This protocol describes the asymmetric transfer hydrogenation of acetophenone to 1-
phenylethanol using a catalyst generated in situ from [Cp*IrCl2]2 and a chiral ligand, such as
TSDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[4] Isopropanol serves as both
the hydrogen donor and the solvent.

Materials:

o [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(lll) chloride dimer)
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e (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or its (R,R) enantiomer
e Acetophenone

e Isopropanol (i-PrOH), anhydrous

o Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH)

 Inert gas (Argon or Nitrogen)

» Schlenk flask or sealed reaction tube

o Standard glassware for workup and purification

Experimental Workflow:
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Figure 2: Workflow for asymmetric transfer hydrogenation of ketones.
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Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine [Cp*IrClz]z
(0.0025 mmol, 1.0 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg).

Solvent Addition: Add 5 mL of anhydrous isopropanol to the flask.

Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation
of the active catalyst complex.

Reaction Initiation: To this solution, add the base (e.g., 0.05 mmol of KOtBu or NaOH)
followed by acetophenone (0.5 mmol).

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with stirring for the
specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.

Workup: After completion, cool the reaction to room temperature. Quench with water and
extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

Purification and Analysis: Combine the organic layers, dry over anhydrous MgSOQOu4, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography if
necessary. Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC
analysis.

Protocol 2: Transfer Hydrogenation of N-Heteroarenes
using Formic Acid

This protocol outlines the reduction of quinolines to tetrahydroquinolines using an iridium

catalyst with formic acid as the hydrogen source in water.[5] This method is notable for its use

of an environmentally benign solvent and hydrogen donor.

Materials:

Iridium catalyst (e.g., a water-soluble Cp*Ir(Ill) complex, 1.0 mol%)

Substituted quinoline (0.25 mmol)
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Formic acid (HCOOH, 5.0 equivalents)

Water (2.0 mL)

Sodium bicarbonate (NaHCOs) for neutralization

Ethyl acetate (EtOAc) for extraction

Standard laboratory glassware

Procedure:

Reaction Setup: To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the
iridium catalyst (1.0 mol%, e.g., 1.4 mg), and water (2.0 mL).

e Hydrogen Donor Addition: Add formic acid (5.0 equiv, 57 mg, 47 pL) to the mixture.
o Reaction: Stir the mixture at room temperature for 12 hours under air.

e Workup: Upon completion, dilute the mixture with water (15.0 mL) and neutralize with solid
sodium bicarbonate.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 10.0 mL).

 Purification: Wash the combined organic extracts with brine (3 x 10.0 mL), dry over
anhydrous MgSOa, filter, and concentrate under reduced pressure. The product can be
further purified by column chromatography.

Analysis: Analyze the product by GC-MS and NMR to confirm its structure and purity.

Data Summary

The following tables summarize representative quantitative data for iridium-catalyzed transfer
hydrogenation reactions from the literature.

Table 1: Asymmetric Transfer Hydrogenation of Ketones
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S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess

Table 2: Transfer Hydrogenation of Imines and N-Heteroarenes
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Table 3: Transfer Hydrogenation using Sustainable H-Donors
Catalyst Substra Temp Yield
Entry H-Donor Solvent Ref
System te (°C) (%)
Iridium-
o Acetophe
1 diamine Glucose Water 100 99 [8]9]
none
complex
4-
Iridium-
o Methoxy
2 diamine Glucose DMAc 100 99 [8]9]
acetophe
complex
none
1-Phenyl-
(PCN)Ir 95 (97%
3 1- Ethanol - 100 [10]
complex ee)
propene
© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8153796/
https://www.researchgate.net/publication/370663975_Asymmetric_Hydrogenation_of_Imines_Using_NHC-Phosphine_Iridium_Complexes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153796/
https://www.mdpi.com/2073-4344/9/6/503
https://www.semanticscholar.org/paper/Iridium-Catalyzed-Transfer-Hydrogenation-of-Ketones-Yoshida-Hirahata/4e5e4b44aba3e221176d7085cf7d0e05437c6c5d
https://www.mdpi.com/2073-4344/9/6/503
https://www.semanticscholar.org/paper/Iridium-Catalyzed-Transfer-Hydrogenation-of-Ketones-Yoshida-Hirahata/4e5e4b44aba3e221176d7085cf7d0e05437c6c5d
https://pubmed.ncbi.nlm.nih.gov/37358476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

DMAc = N,N-dimethylacetamide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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